molecular formula C15H30O3 B8223448 6-Hydroxypentadecanoic acid

6-Hydroxypentadecanoic acid

Cat. No.: B8223448
M. Wt: 258.40 g/mol
InChI Key: WQGBUBJRPOAOLO-UHFFFAOYSA-N
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Description

6-Hydroxypentadecanoic acid is a long-chain fatty acid with a hydroxyl group attached to the sixth carbon atom It is a derivative of pentadecanoic acid, which is a saturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation reaction of 1,12-dodecanolide with methylsulfinylcarbanion in dimethyl sulfoxide and tetrahydrofuran solution. The resulting product is then ethoxycarbonylmethylated and converted to this compound . Another method involves the use of 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane as starting materials, which are converted to the corresponding ω-chloro carboxylic acids and subsequently to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypentadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl group, often using reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction typically yields the corresponding alcohol or alkane.

    Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Scientific Research Applications

6-Hydroxypentadecanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on lipid metabolism and its use as a biomarker for certain diseases.

    Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 6-Hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing processes such as β-oxidation and lipid synthesis. The hydroxyl group allows for specific interactions with proteins and other biomolecules, potentially affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the position of its hydroxyl group, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

6-hydroxypentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGBUBJRPOAOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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